molecular formula C14H11N B168691 5-Methyl-2-(phenylethynyl)pyridine

5-Methyl-2-(phenylethynyl)pyridine

Cat. No.: B168691
M. Wt: 193.24 g/mol
InChI Key: HESJPHOOGDBABM-UHFFFAOYSA-N
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Description

This compound is known for its ability to block the effects of both the allosteric antagonist MPEP and the potentiator CDPPB . It has been studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-MPEP typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and phenylacetylene.

    Reaction Conditions: The key step involves a Sonogashira coupling reaction, where 2-methylpyridine is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography to obtain pure 5-MPEP.

Industrial Production Methods

In an industrial setting, the production of 5-MPEP would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Methylation Optimization

Methylation of precursor intermediates is critical for introducing the 5-methyl group. Studies on analogous compounds highlight:

  • Reagents : Methyl iodide (MeI) or dimethyl sulfate.

  • Base : Tetrabutylammonium hydroxide (TBAH) in methanol.

  • Conditions : 50°C for 15 minutes.

Key Findings :

  • Methyl iodide outperforms dimethyl sulfate, achieving 47% yield under optimized conditions .

  • Shorter reaction times (≤30 min) minimize side reactions and improve radiochemical yields for PET probe applications .

Methylation Reaction Table :

ElectrophileBaseSolventTimeYield
MeITBAHMeOH15 min47%
(CH₃)₂SO₄K₂CO₃MeOH60 min31%

Protection/Deprotection Strategies

For intermediates requiring hydroxyl group protection:

  • Protection : Pivaloyl chloride in pyridine/CH₂Cl₂ (84% yield) .

  • Deprotection : LiAlH₄ in THF at 0°C to rt (49% yield) .

Example :

  • Protection : 5-Hydroxypyridine → 5-pivaloyloxypyridine.

  • Post-Coupling Deprotection : LiAlH₄ removes the pivaloyl group post-Sonogashira reaction.

Interaction with Allosteric Modulators

5-Methyl-2-(phenylethynyl)pyridine (5MPEP) exhibits unique binding behavior at the MPEP allosteric site of mGluR5:

  • Neutral Ligand Activity : Blocks VU-29- and CPPHA-induced potentiation noncompetitively .

  • Mechanistic Insight : Mutagenesis studies (e.g., A809V mutation) confirm interaction specificity with mGluR5 .

Pharmacological Relevance :

  • 5MPEP’s neutral antagonism provides a template for developing mGluR5-selective probes .

Comparative Analysis with MPEP

While this compound is structurally similar to MPEP (2-methyl-6-(phenylethynyl)pyridine), key differences include:

  • Positional Isomerism : The methyl group at the 5-position vs. 2-position alters receptor binding kinetics.

  • Synthetic Flexibility : 5-Methyl derivatives enable modular functionalization for PET radioligands .

This synthesis and reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly for neuropharmacological targeting. Experimental protocols and yields are adapted from analogous quinoline and pyridine derivatives .

Scientific Research Applications

Pharmacological Properties of MPEP

MPEP acts as a selective antagonist for mGluR5, which has been shown to influence various behavioral and physiological responses. Its potency and selectivity make it a valuable tool for studying the role of mGluR5 in different biological contexts.

Key Findings:

  • Behavioral Effects : MPEP has been demonstrated to reduce anxiety-like behaviors in animal models. For instance, it attenuates fear conditioning responses in rats, suggesting its potential as an anxiolytic agent .
  • Pain Modulation : Studies indicate that MPEP can reverse mechanical hyperalgesia in inflammatory pain models. This effect highlights its potential use in treating chronic pain conditions by modulating glutamatergic signaling pathways .
  • Neurotransmitter Interaction : MPEP influences dopamine signaling by modulating the effects of nicotine and food reinforcement behaviors. It has been shown to significantly reduce nicotine self-administration in rats, suggesting a role in addiction research .

Table 1: Summary of Research Findings on MPEP

Study ReferenceApplication AreaKey Findings
Neuropathic PainMPEP showed significant analgesic effects in rat models of neuropathic pain.
Anxiety DisordersMPEP reduced fear-potentiated startle responses, indicating anxiolytic properties.
Addiction ResearchDecreased nicotine self-administration and conditioned locomotor stimulation associated with nicotine.
Pain ManagementReversed mechanical hyperalgesia in inflamed rat models, suggesting therapeutic potential for chronic pain.

Potential Therapeutic Applications

  • Anxiolytic Treatments : Given its ability to modulate anxiety-like behaviors, MPEP may be developed into a therapeutic agent for anxiety disorders.
  • Chronic Pain Management : By targeting mGluR5 pathways involved in pain perception, MPEP could provide a novel approach to managing chronic pain without the side effects associated with traditional analgesics.
  • Addiction Therapy : The modulation of nicotine reinforcement suggests that MPEP could be explored as a treatment option for nicotine dependence and potentially other substance use disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-MPEP

5-MPEP is unique in that it acts as a neutral allosteric site ligand, blocking the effects of both antagonists and potentiators at the mGlu5 receptor . This dual action makes it a valuable tool for studying the receptor’s function and for developing new therapeutic agents with improved safety and efficacy profiles.

Biological Activity

5-Methyl-2-(phenylethynyl)pyridine, commonly referred to as 5MPEP, is a compound that has garnered interest due to its biological activity, particularly as a modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). This article delves into its pharmacological profile, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H11_{11}N
  • Molecular Weight : 197.23 g/mol

5MPEP acts primarily as a positive allosteric modulator (PAM) of the mGlu5 receptor. This receptor is implicated in various neurological processes, including synaptic plasticity, learning, and memory. The modulation of mGlu5 can enhance long-term potentiation (LTP) and long-term depression (LTD), which are critical for cognitive functions .

Key Findings:

  • Selectivity : 5MPEP exhibits high selectivity for mGlu5 over other metabotropic receptors, demonstrating no significant activity at mGlu1 or group II/III receptors at concentrations up to 100 µM .
  • Potency : The compound has an IC50_{50} value of approximately 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis at the human mGlu5 receptor .

In Vitro Studies

In vitro studies have shown that 5MPEP effectively inhibits DHPG-stimulated phosphoinositide hydrolysis in rat brain slices, confirming its role as a selective antagonist for mGlu5 . Furthermore, it has been demonstrated to block neuronal firing induced by DHPG application in the hippocampus .

In Vivo Studies

Research indicates that systemic administration of 5MPEP can reverse mechanical hyperalgesia in animal models, suggesting potential applications in pain management . Additionally, its effects on synaptic plasticity have implications for treating cognitive deficits associated with disorders such as schizophrenia and Alzheimer's disease .

Case Studies and Clinical Implications

  • Schizophrenia Treatment :
    • A study highlighted the role of mGlu5 modulation in alleviating symptoms associated with schizophrenia. Administration of 5MPEP showed promise in animal models exhibiting psychotic-like behavior, indicating its potential as a therapeutic agent .
  • Cognitive Enhancement :
    • Research focusing on cognitive enhancement through mGlu5 PAMs demonstrated that compounds like 5MPEP could improve memory and learning processes in preclinical models. This suggests that targeting mGlu5 may offer new avenues for enhancing cognitive function in aging or neurodegenerative conditions .

Data Summary

ParameterValue
IC50_{50} for mGlu5 inhibition36 nM
SelectivityHigh for mGlu5
Effects on PainReverses hyperalgesia
Potential ApplicationsSchizophrenia, Cognitive Enhancement

Properties

IUPAC Name

5-methyl-2-(2-phenylethynyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-12-7-9-14(15-11-12)10-8-13-5-3-2-4-6-13/h2-7,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESJPHOOGDBABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Methyl-2-(phenylethynyl)pyridine
5-Methyl-2-(phenylethynyl)pyridine
5-Methyl-2-(phenylethynyl)pyridine
5-Methyl-2-(phenylethynyl)pyridine
5-Methyl-2-(phenylethynyl)pyridine
5-Methyl-2-(phenylethynyl)pyridine

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